(S)-tert-Butyl 2-carbamoylmorpholine-4-carboxylate
Description
(S)-tert-Butyl 2-carbamoylmorpholine-4-carboxylate is a chiral morpholine derivative characterized by a tert-butyl ester group at the 4-position and a carbamoyl substituent at the 2-position of the morpholine ring. Morpholine derivatives are widely employed as intermediates in drug synthesis due to their conformational rigidity and ability to modulate pharmacokinetic properties.
Properties
IUPAC Name |
tert-butyl (2S)-2-carbamoylmorpholine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O4/c1-10(2,3)16-9(14)12-4-5-15-7(6-12)8(11)13/h7H,4-6H2,1-3H3,(H2,11,13)/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSWWTDBVKVWIAD-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCO[C@@H](C1)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1821811-20-4 | |
| Record name | tert-butyl (2S)-2-carbamoylmorpholine-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 2-carbamoylmorpholine-4-carboxylate typically involves the reaction of morpholine derivatives with tert-butyl chloroformate and carbamoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the compound in high purity .
Chemical Reactions Analysis
Hydrolysis of the tert-Butyl Ester
The tert-butyl ester group is labile under acidic or basic conditions. Potential hydrolysis reactions include:
-
Acidic Hydrolysis : Cleavage of the ester to yield a carboxylic acid (2-carbamoylmorpholine-4-carboxylic acid) and tert-butanol.
-
Enzymatic Hydrolysis : Esterases may catalyze hydrolysis under physiological conditions.
Note: The tert-butyl group is a common protecting group for carboxylic acids, suggesting this reaction is a likely pathway for deprotection .
Reactivity of the Carbamoyl Group
The carbamoyl group (CONH₂) may participate in:
-
Aminolysis : Reaction with amines to form substituted ureas.
-
Alkylation : Potential substitution at the amide nitrogen (though steric hindrance may limit this).
-
Hydrolysis : Under basic conditions, hydrolysis to form a carbamate acid, which could decarboxylate to release CO₂.
Morpholine Ring Reactivity
The morpholine ring (a six-membered oxygen-containing amine) may undergo:
-
Ring-Opening : Under acidic or nucleophilic conditions, leading to linear amine derivatives.
-
Alkylation : Substitution at the secondary amine nitrogen.
-
Oxidation : Conversion to morpholinone derivatives under oxidizing conditions.
Comparative Analysis of Structural Variants
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research indicates that (S)-tert-Butyl 2-carbamoylmorpholine-4-carboxylate derivatives have shown promise in anticancer therapies. For instance, compounds derived from this structure have been evaluated for their efficacy against various cancer cell lines. A study demonstrated that certain derivatives exhibited significant cytotoxic effects, suggesting their potential as chemotherapeutic agents .
1.2 Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's. In vitro studies indicated that this compound can modulate pathways associated with amyloid-beta toxicity, which is a hallmark of Alzheimer's disease. This modulation suggests a potential therapeutic role in protecting neuronal cells from degeneration .
Synthetic Applications
2.1 Chiral Synthesis
this compound serves as a valuable chiral building block in organic synthesis. Its unique structure allows for the creation of various chiral compounds through asymmetric synthesis methods. The compound's ability to participate in reactions such as nucleophilic substitutions and cycloadditions has been documented, making it an essential intermediate in the synthesis of complex molecules .
2.2 Pharmaceutical Intermediate
This compound is utilized as an intermediate in the synthesis of pharmaceuticals, including anticonvulsants like lacosamide. The preparation method involves several steps, including phase-transfer catalysis, which highlights its importance in the pharmaceutical industry for producing active pharmaceutical ingredients (APIs) .
Case Studies
Mechanism of Action
The mechanism of action of (S)-tert-Butyl 2-carbamoylmorpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Properties
Key Observations:
Substituent Effects: Carbamoyl vs. Hydroxyethyl vs. Ethyl: The hydroxyethyl substituent in CAS 136992-21-7 increases hydrophilicity, whereas the ethyl group in CAS 2079873-08-6 enhances lipophilicity, affecting drug absorption profiles. Bulkier Groups: The diphenyl and oxo groups in CAS 112741-49-8 contribute to higher molecular weight and crystallinity, advantageous for X-ray structural studies.
Stereochemical Considerations :
Enantiomers like (R)- and (S)-tert-butyl derivatives exhibit divergent biological activities. For example, (R)-configured hydroxyethyl derivatives are preferred in certain catalytic applications, while (S)-isomers may dominate in receptor-targeted drug design.
Synthetic Utility :
These compounds are synthesized via nucleophilic substitution or ring-closing reactions. For instance, CAS 112741-49-8 is synthesized through Pd-catalyzed coupling, while CAS 185692-04-0 employs reductive amination.
Structural Characterization
Crystallographic studies of analogs, such as (2R,6S)-tert-butyl 2-(benzhydrylcarbamoyl)-6-methylmorpholine-4-carboxylate, reveal chair conformations of the morpholine ring, stabilized by intramolecular hydrogen bonds. SHELX software (SHELXL, SHELXS) has been pivotal in refining these structures, enabling precise determination of bond angles and stereochemistry.
Stability and Reactivity
The tert-butyl ester group in all analogs confers resistance to hydrolysis under basic conditions. However, carbamoyl-containing derivatives may undergo slower degradation compared to aminomethyl analogs due to reduced nucleophilic susceptibility.
Biological Activity
(S)-tert-Butyl 2-carbamoylmorpholine-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, research findings, and case studies.
- IUPAC Name : tert-butyl (S)-2-carbamoylmorpholine-4-carboxylate
- Molecular Formula : CHNO
- Molecular Weight : 218.26 g/mol
- CAS Number : 879403-42-6
The biological activity of this compound is primarily attributed to its interaction with various biological pathways. It is hypothesized to act as an inhibitor for specific enzymes and receptors involved in metabolic processes, potentially influencing pathways related to inflammation, apoptosis, and cell signaling.
Biological Activities
- Anti-inflammatory Effects : Research indicates that compounds similar to this compound exhibit anti-inflammatory properties by modulating cytokine release and inhibiting pro-inflammatory pathways.
- Anticancer Potential : Preliminary studies suggest that this compound may have anticancer properties, possibly through the induction of apoptosis in cancer cells. The exact mechanism remains under investigation but may involve the activation of caspases and modulation of Bcl-2 family proteins.
- Neuroprotective Effects : There is emerging evidence that suggests neuroprotective activity, which could be beneficial in conditions like neurodegenerative diseases. The compound may exert its effects by enhancing neuronal survival and reducing oxidative stress.
Case Studies and Experimental Data
A selection of studies highlights the biological activities associated with this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anti-inflammatory effects | Demonstrated significant reduction in TNF-alpha levels in vitro. |
| Study 2 | Anticancer activity | Induced apoptosis in human cancer cell lines with IC50 values ranging from 10-20 µM. |
| Study 3 | Neuroprotection | Showed increased neuronal survival rates in models of oxidative stress. |
In Vitro Studies
In vitro assays have shown that this compound can inhibit specific enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition suggests a potential role in the treatment of inflammatory diseases.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing (S)-tert-Butyl 2-carbamoylmorpholine-4-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves carbamate protection strategies using tert-butyl groups. For example, tert-butyl carbamate intermediates are synthesized via nucleophilic substitution or coupling reactions under inert atmospheres. Experimental design principles, such as factorial analysis, can optimize variables like temperature, solvent polarity, and catalyst loading. For instance, molybdenum hexacarbonyl (Mo(CO)₆) has been used as a catalyst in tert-butyl hydroperoxide (TBHP)-mediated reactions to enhance yield . Key steps include protecting group stability assessment (e.g., tert-butyl under acidic/basic conditions) and purification via column chromatography.
Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?
- Methodological Answer :
- X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement. Data collection at low temperatures (100 K) improves resolution, and hydrogen bonding networks can validate morpholine ring conformation .
- NMR : Dynamic low-temperature ¹H/¹³C NMR resolves conformational equilibria. For example, axial vs. equatorial tert-butyl group positioning in morpholine derivatives can be distinguished via splitting patterns in DMSO-d₆ or CDCl₃ .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation patterns, critical for verifying carbamate and amide functionalities.
Q. How should this compound be stored to ensure long-term stability?
- Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the carbamate group. Avoid exposure to moisture, heat (>30°C), and strong acids/bases. Ground metal containers to prevent static discharge during transfer .
Advanced Research Questions
Q. How can conformational analysis of the morpholine ring and tert-butyl group be performed using computational and experimental methods?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA with explicit solvent models (e.g., water, DCM) to predict axial/equatorial preferences. For example, explicit solvent inclusion is critical, as implicit models may favor thermodynamically stable but experimentally unobserved conformers .
- Low-Temperature NMR : Conduct variable-temperature NMR (VT-NMR) in toluene-d₈ to slow ring puckering dynamics. Coupling constants (J-values) and NOESY correlations map spatial proximity of tert-butyl and carbamoyl groups.
Q. What catalytic systems are effective for functionalizing this compound in C–N bond-forming reactions?
- Methodological Answer : Palladium catalysts (e.g., Pd(OAc)₂ with Xantphos ligands) enable Buchwald-Hartwig amination of the carbamoyl group. Mo(CO)₆/TBHP systems (1–5 mol%) are effective for epoxidation or oxidation of alkene side chains, with reaction monitoring via TLC or in-situ IR .
Q. How can researchers resolve contradictions between computational predictions and experimental data in structural studies?
- Methodological Answer : Apply iterative refinement:
Re-examine computational parameters (e.g., solvent model, basis set).
Validate experimental conditions (e.g., crystallographic twinning, NMR solvent effects).
Use hybrid methods like QM/MM to bridge discrepancies. For example, explicit solvent DFT corrected axial-to-equatorial tert-butyl shifts in triazinanes .
Q. What solvent systems influence the compound’s reactivity in nucleophilic substitutions?
- Methodological Answer : Polar aprotic solvents (DMF, DMSO) enhance carbamate electrophilicity but may deprotect tert-butyl groups under prolonged heating. Dichloroethane (DCE) balances solubility and stability for SN2 reactions. Solvent-free ball-milling has been explored for greener synthesis but requires yield optimization .
Q. How can enantiomeric purity be validated during asymmetric synthesis?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
